Scopoline acetate

Description

In coumarin-related research, scopoline (Peak 8) is identified as a glucoside derivative of scopoletin, characterized by a molecular ion loss of 162 ([M+H–glucoside]+) and scopoletin ([M+H–scopoletin]+) . It exhibits anti-inflammatory and analgesic properties . However, in tropane alkaloid literature, scopoline is listed alongside scopolamine acetate and other alkaloids, suggesting structural or functional overlap in neuroactive profiles . This discrepancy underscores the need for context-specific analysis.

Properties

CAS No. |

109451-65-2 |

|---|---|

Molecular Formula |

C10H15NO3 |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

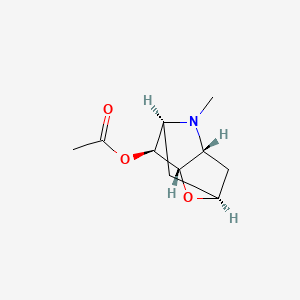

[(1R,3S,4S,5S,7R)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-yl] acetate |

InChI |

InChI=1S/C10H15NO3/c1-5(12)13-9-7-3-6-4-8(11(7)2)10(9)14-6/h6-10H,3-4H2,1-2H3/t6-,7-,8+,9-,10-/m0/s1 |

InChI Key |

JKPDCRQKGCESPY-CIQUZCHMSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]2C[C@H]3C[C@H]([C@@H]1O3)N2C |

Canonical SMILES |

CC(=O)OC1C2CC3CC(C1O3)N2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Scopoline acetate can be synthesized through several methods. One common approach involves the esterification of scopolamine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C. The reaction can be represented as follows:

Scopolamine+Acetic Anhydride→Scopoline Acetate+Acetic Acid

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction from plants such as Duboisia myoporoides and Duboisia leichhardtii. These plants are cultivated specifically for their high alkaloid content. The extraction process includes several steps: harvesting, drying, and solvent extraction. The crude extract is then purified through various chromatographic techniques to obtain this compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Scopoline acetate undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form scopoline N-oxide.

Reduction: Reduction of this compound can yield scopoline.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions can be used for substitution reactions.

Major Products

Oxidation: Scopoline N-oxide

Reduction: Scopoline

Substitution: Various scopoline derivatives

Scientific Research Applications

Scopoline acetate has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other tropane alkaloids.

Biology: Studied for its effects on the nervous system, particularly its anticholinergic properties.

Medicine: Used in the development of drugs for motion sickness, postoperative nausea, and vomiting.

Industry: Employed in the production of pharmaceuticals and as a research tool in neuropharmacology.

Mechanism of Action

Scopoline acetate exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors. By blocking these receptors, it inhibits the action of acetylcholine, leading to a reduction in parasympathetic nervous system activity. This mechanism is responsible for its therapeutic effects in treating motion sickness and nausea.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Molecular and Pharmacological Profiles of Scopoline and Related Compounds

Key Observations:

- Scopoline vs. Scopoletin’s antioxidant activity contrasts with scopoline’s focus on pain and inflammation modulation.

- Scopoline vs. Tropane Alkaloids : While scopoline (as a coumarin) targets peripheral inflammation, tropane derivatives like scopolamine acetate act centrally, inhibiting muscarinic receptors .

Enzyme Inhibition Profiles

Table 2: Enzyme Inhibition Efficacy of Scopoline and Derivatives

Key Findings:

Discrepancies and Contextual Considerations

- Classification Conflicts: Scopoline is ambiguously classified as both a coumarin glucoside () and a tropane alkaloid (). This may reflect nomenclature overlap or structural similarities between glycosylated coumarins and alkaloid backbones.

- Activity Variations : Anti-inflammatory effects in coumarin scopoline versus neuroactivity in alkaloid scopoline necessitate further structural elucidation to resolve functional differences.

Q & A

Q. How can researchers ensure methodological transparency when reporting negative or inconclusive results for this compound?

- Methodological Answer: Disclose all experimental parameters (e.g., reagent lot numbers, equipment calibration dates) in supplementary materials. Perform power analyses to confirm sample size adequacy and use Bayesian statistics to quantify evidence strength for null hypotheses. Publish in journals supporting registered reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.